REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])=[O:4].[Sb](Cl)(Cl)(Cl)(Cl)Cl>CC(C)=O>[CH3:2][C:3]1([CH3:5])[O:6][CH:5]2[CH:7]3[O:8][C:9]([CH3:11])([CH3:7])[O:10][C:9]3([CH2:11][OH:12])[O:4][CH:3]2[CH2:2][O:1]1
|
Name
|
3m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
|
Name
|
|
Quantity
|
89.7 mg
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a water bath of 61° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
During this reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the refluxing solvent was dried with 35 g of Molecular Sieves 3A
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.29 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 170.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])=[O:4].[Sb](Cl)(Cl)(Cl)(Cl)Cl>CC(C)=O>[CH3:2][C:3]1([CH3:5])[O:6][CH:5]2[CH:7]3[O:8][C:9]([CH3:11])([CH3:7])[O:10][C:9]3([CH2:11][OH:12])[O:4][CH:3]2[CH2:2][O:1]1
|
Name
|
3m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
|
Name
|
|
Quantity
|
89.7 mg
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a water bath of 61° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
During this reaction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the refluxing solvent was dried with 35 g of Molecular Sieves 3A
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.29 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 170.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |